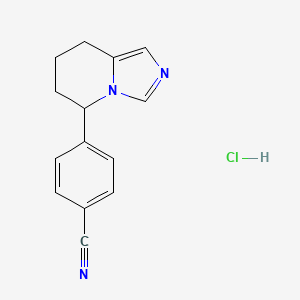
Fadrozole hydrochloride
Numéro de catalogue B1662667
Poids moléculaire: 259.73 g/mol
Clé InChI: UKCVAQGKEOJTSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05428160
Procedure details


A solution of 2.0 g of 4-[4-chloro-4-(p-cyanophenyl)-n-butyl]-1H-imidazole in 50 ml of chloroform is refluxed for 4 h under nitrogen, cooled and evaporated to yield the title compound.
Name
4-[4-chloro-4-(p-cyanophenyl)-n-butyl]-1H-imidazole
Quantity
2 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2]([C:11]1[CH:16]=[CH:15][C:14]([C:17]#[N:18])=[CH:13][CH:12]=1)[CH2:3][CH2:4][CH2:5][C:6]1[N:7]=[CH:8][NH:9][CH:10]=1>C(Cl)(Cl)Cl>[ClH:1].[C:17]([C:14]1[CH:15]=[CH:16][C:11]([CH:2]2[N:7]3[CH:8]=[N:9][CH:10]=[C:6]3[CH2:5][CH2:4][CH2:3]2)=[CH:12][CH:13]=1)#[N:18] |f:2.3|
|
Inputs


Step One
|
Name
|
4-[4-chloro-4-(p-cyanophenyl)-n-butyl]-1H-imidazole
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(CCCC=1N=CNC1)C1=CC=C(C=C1)C#N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(#N)C1=CC=C(C=C1)C1CCCC=2N1C=NC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
